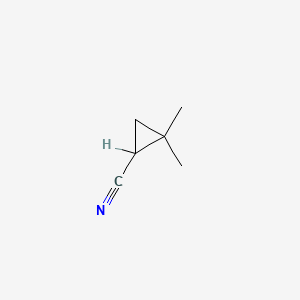

2,2-Dimethylcyclopropyl Cyanide

描述

2,2-Dimethylcyclopropyl Cyanide is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,2-Dimethylcyclopropyl cyanide (CAS Number: 5722-11-2) is an organic compound characterized by a cyclopropane ring and a cyano group. The unique structural features of this compound contribute to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article will explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉N, with a molecular weight of approximately 95.15 g/mol. The compound features two methyl groups attached to the same carbon atom in the cyclopropane structure, which imparts unique steric and electronic properties that can influence its reactivity and interactions with biological systems.

The biological activity of cyanide compounds, including this compound, primarily revolves around their interaction with mitochondrial function. Cyanide acts as a potent inhibitor of cytochrome c oxidase in the electron transport chain, leading to impaired cellular respiration and energy production. This inhibition can result in severe metabolic disturbances and cellular toxicity.

Key Mechanisms:

- Inhibition of Cytochrome c Oxidase : Cyanide binds to the ferric form of cytochrome c oxidase (Complex IV), blocking electron transfer and preventing ATP synthesis.

- Reactive Oxygen Species (ROS) Generation : The disruption in mitochondrial function can lead to increased ROS production, contributing to oxidative stress and cellular damage.

- Cell Death Pathways : Prolonged exposure to cyanide can trigger apoptotic or necrotic cell death pathways due to energy depletion and oxidative stress.

Toxicity Profile

Cyanides are known for their acute toxicity, with symptoms ranging from headache and dizziness to respiratory failure and death. The toxicokinetics of cyanides can vary based on the route of exposure (inhalation vs. ingestion) and individual physiological factors.

Toxicity Studies:

- In rodent models, acute exposure to cyanogenic compounds has shown rapid absorption and distribution throughout body tissues, particularly affecting the liver and brain.

- Studies indicate that dietary intake of cyanogenic glycosides can lead to chronic toxicity due to cumulative effects on mitochondrial function over time .

Research Findings

Recent studies have focused on the potential therapeutic applications of cyanide derivatives in controlled settings. For instance, certain compounds exhibit protective effects against ischemia-reperfusion injury by modulating mitochondrial function rather than outright inhibition.

Case Studies:

- Antidotal Research : Investigations into antidotal agents such as sodium thiosulfate demonstrate their efficacy in mitigating cyanide toxicity by facilitating the conversion of toxic cyanide into less harmful thiocyanate .

- Metabolic Studies : Research has shown that methionine supplementation can reduce cyanide toxicity in animal models by promoting detoxification pathways .

Applications in Medicinal Chemistry

Despite its toxicity, this compound may serve as a valuable building block in organic synthesis due to its unique structural properties. It is being explored for use in drug discovery projects where modifications could yield compounds with desirable biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1-cyclopropanecarbonitrile | C₆H₉N | Contains a methyl group; used in organic synthesis |

| Cyclobutyl Cyanide | C₅H₇N | Four-membered ring; distinct stability properties |

| 3-Methyl-3-cyclopropanecarbonitrile | C₆H₉N | Different methyl positioning; varied reactivity |

属性

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPCJHBAFHCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-11-2, 157728-61-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5722-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclopropyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2-dimethylcyclopropanecarbonitrile as a substrate for nitrile hydratase?

A1: 2,2-Dimethylcyclopropanecarbonitrile serves as a valuable substrate for studying the activity and enantioselectivity of nitrile hydratases (NHases). Research has shown that certain bacterial strains, like Rhodococcus boritolerans FW815 [] and Rhodococcus sp. AJ270 [], possess NHases capable of acting upon this compound. Notably, the Rhodococcus sp. AJ270 exhibits a high degree of enantioselectivity, preferentially hydrolyzing the trans-isomers of 3-aryl-2,2-dimethylcyclopropanecarbonitriles into specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides []. This selectivity makes these biocatalysts valuable tools for synthesizing optically pure compounds, including chrysanthemic acids, which hold significance in various chemical applications.

Q2: How does the structure of the nitrile hydratase from Rhodococcus boritolerans FW815 relate to its function?

A2: The nitrile hydratase from Rhodococcus boritolerans FW815 is a two-subunit enzyme with molecular weights of 24 kDa and 22 kDa for each subunit, respectively []. These subunits assemble to form a functional enzyme with a molecular weight of 40 kDa. This dimeric structure is common for nitrile hydratases and is believed to be essential for their catalytic activity. Further research into the specific amino acid residues within the active site of this NHase and their interactions with 2,2-dimethylcyclopropanecarbonitrile and other substrates would be valuable to elucidate the detailed mechanism of substrate binding and catalysis.

Q3: Beyond 2,2-dimethylcyclopropanecarbonitrile, which other nitriles can be hydrated by the enzyme from Rhodococcus boritolerans FW815?

A3: The nitrile hydratase from Rhodococcus boritolerans FW815 exhibits a relatively broad substrate specificity. In addition to 2,2-dimethylcyclopropanecarbonitrile, it can efficiently hydrate other nitriles such as 2-amino-2,3-dimethylbutyronitrile, 2-(2-oxopyrrolidin-1-yl) butyronitrile, acrylonitrile, and 2-amino-4-methylthio-1-butyronitrile []. This broader substrate range suggests that this enzyme could be a promising biocatalyst for various applications beyond the synthesis of specific cyclopropane derivatives.

Q4: What are the potential industrial applications of the highly enantioselective nitrile hydratase found in Rhodococcus sp. AJ270?

A4: The enantioselective nitrile hydratase from Rhodococcus sp. AJ270 holds significant potential for the industrial production of optically pure chemicals []. Its ability to selectively produce specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides makes it a valuable tool in chiral synthesis. These chiral compounds are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. By using this biocatalyst, industries could achieve more sustainable and cost-effective production processes for these important molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。